3-{1-[4-(thiophen-3-yl)benzoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione
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Overview
Description
3-{1-[4-(thiophen-3-yl)benzoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione is a complex organic compound that features a unique combination of thiophene, benzoyl, azetidinyl, and thiazolidine-dione moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[4-(thiophen-3-yl)benzoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis methods . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation and Lewis acid catalysis to enhance reaction efficiency and yield . The use of advanced techniques such as microwave-assisted synthesis can significantly reduce reaction times and improve product purity.
Chemical Reactions Analysis
Types of Reactions
3-{1-[4-(thiophen-3-yl)benzoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiophene or benzoyl moieties, often using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-{1-[4-(thiophen-3-yl)benzoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{1-[4-(thiophen-3-yl)benzoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit various pharmacological properties.
Thiazolidine-Dione Derivatives: Compounds such as pioglitazone and rosiglitazone, which are used as antidiabetic agents.
Uniqueness
3-{1-[4-(thiophen-3-yl)benzoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione is unique due to its combination of thiophene, benzoyl, azetidinyl, and thiazolidine-dione moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-[1-(4-thiophen-3-ylbenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S2/c20-15-10-24-17(22)19(15)14-7-18(8-14)16(21)12-3-1-11(2-4-12)13-5-6-23-9-13/h1-6,9,14H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRCPMNRYBNGCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C3=CSC=C3)N4C(=O)CSC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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